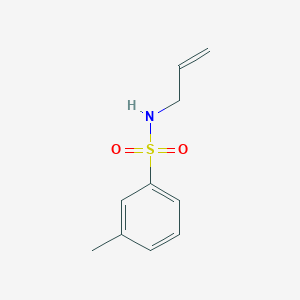

3-methyl-N-prop-2-enylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-7-11-14(12,13)10-6-4-5-9(2)8-10/h3-6,8,11H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORUTKSQIQZXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

In a representative procedure, 3-methylbenzenesulfonamide (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) and treated with allyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) under reflux for 6–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography using hexane/ethyl acetate gradients. Yields typically range from 60% to 75%, depending on the solvent and temperature.

Key Considerations:

-

Solvent Selection : Acetonitrile enhances reaction rates due to its moderate polarity, while dimethylformamide (DMF) may lead to higher yields but requires longer reaction times.

-

Base Compatibility : Potassium carbonate outperforms weaker bases like triethylamine in minimizing O-alkylation side products.

Morita-Baylis-Hillman (MBH) Adduct-Mediated Synthesis

The MBH reaction offers a stereoselective route to allyl sulfonamides by leveraging α,β-unsaturated carbonyl compounds. This method is particularly advantageous for introducing the prop-2-enyl group while maintaining control over double-bond geometry.

Reaction Mechanism and Procedure

The MBH adduct, generated from acrylonitrile or methyl acrylate and an aldehyde, undergoes nucleophilic attack by 3-methylbenzenesulfonamide in the presence of concentrated sulfuric acid (Figure 1). For example, treating methyl (E)-3-phenyl-2-(hydroxymethyl)acrylate with 3-methylbenzenesulfonamide in 1,2-dichloroethane under reflux for 4 hours yields the target compound as a mixture of E/Z isomers, which are separable via chromatography.

Experimental Data:

Spectroscopic Characterization

The successful formation of this compound is confirmed by:

-

¹H NMR : A doublet at δ 4.0–4.2 ppm (2H, CH₂-N), coupled with vinyl protons at δ 5.3–5.6 ppm (1H, CH) and δ 5.8–6.1 ppm (2H, CH₂=CH).

-

¹³C NMR : Signals at δ 138–146 ppm (C=C) and δ 40–47 ppm (CH₂-N).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 60–75 | >95 | Simplicity, short reaction time | Moderate yields |

| MBH Adduct Approach | 43–89 | >98 | Stereoselectivity, scalability | Requires acidic conditions |

| Industrial Allylation | N/A | N/A | Scalability, continuous processing | Complex setup, specialized equipment |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing O-alkylation is suppressed by using bulky bases (e.g., K₂CO₃) and aprotic solvents.

-

Isomer Separation : E/Z mixtures from the MBH route are resolved via recrystallization (e.g., chloroform/petroleum ether).

-

Purification : Silica gel chromatography with ethyl acetate/hexane eluents effectively removes unreacted sulfonamide and byproducts .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates

Reduction: Formation of amines or other reduced derivatives

Substitution: Formation of substituted sulfonamides

Scientific Research Applications

3-methyl-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzene Ring

3-Amino-4-methyl-N-[3-(propan-2-yl)phenyl]benzenesulfonamide

- Structure: Contains an amino group at the 4-position and an isopropyl group on the pendant phenyl ring.

- Applications: Amino groups are often leveraged in drug design for hydrogen bonding with biological targets, suggesting divergent pharmacological profiles compared to the non-amino target compound.

N-(3-Methylbenzoyl)-2-methylbenzenesulfonamide

- Structure : Features a 3-methylbenzoyl group instead of the allyl substituent.

- Impact : The benzoyl group is electron-withdrawing, increasing the acidity of the sulfonamide proton (pKa ~9–10) compared to allyl-substituted derivatives. This enhances reactivity in nucleophilic substitution reactions .

- Crystallography : Strong intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice, as observed in similar sulfonamides .

Substituent Effects on the Sulfonamide Nitrogen

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Structure : Dual azide groups on the nitrogen substituent.

- Impact : Azides confer high reactivity (e.g., click chemistry applications) but reduce thermal stability due to explosive tendencies. The allyl group in the target compound offers milder reactivity, favoring safer synthetic workflows .

N-Benzyl-2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide

- Structure: Contains cyano and methylsulfanyl groups.

- Impact: The electron-withdrawing cyano group further acidifies the sulfonamide proton (pKa ~8–9), enhancing its suitability as a catalyst or directing group in metal-mediated reactions. This contrasts with the allyl group’s neutral electronic contribution .

Functional Group Variations in Related Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a hydroxyl and dimethyl group.

- Impact : The hydroxyl group enables strong hydrogen bonding, influencing solubility and crystallinity. Unlike sulfonamides, benzamides are less acidic (pKa ~12–14) but serve as effective N,O-bidentate ligands in catalysis .

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamide

- Structure : Incorporates an isoxazole ring.

- Impact : The isoxazole’s aromatic heterocycle enhances π-π stacking interactions, improving binding affinity in enzyme pockets. Crystallographic data (resolution: 1.82 Å, Rwork/Rfree: 0.205/0.260) highlight well-defined electron density maps, suggesting stable packing motifs .

Q & A

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Sulfonylation | 3-methylbenzenesulfonyl chloride, propenylamine, DCM, 0–5°C | Core reaction |

| Workup | 1M HCl, NaHCO₃ wash | Remove unreacted reagents |

| Purification | Ethyl acetate/hexane (3:7) | Isolate product via column chromatography |

Basic: How can the crystal structure of this compound be determined using X-ray diffraction?

Methodological Answer:

For crystallographic analysis:

Data Collection: Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size ~0.2 mm³) to avoid twinning .

Structure Solution:

- SHELXT : Solve the phase problem via intrinsic phasing .

- Refinement : Use SHELXL for least-squares refinement, adjusting thermal parameters and occupancy .

Visualization : Generate ORTEP diagrams with ORTEP-3 to display thermal ellipsoids and atomic displacement parameters .

Validation : Check for errors (e.g., missing symmetry) using PLATON/ADDSYM .

Q. Table 2: Key Software Tools

| Tool | Function | Reference |

|---|---|---|

| SHELXL | Refinement | |

| ORTEP-3 | Visualization | |

| PLATON | Structure validation |

Advanced: What methodologies are recommended for analyzing hydrogen bonding interactions in the crystal lattice?

Methodological Answer:

Hydrogen bonding networks can be dissected via:

Graph Set Analysis : Assign patterns (e.g., D , S , C motifs) to categorize donor-acceptor interactions. For example, a D₁¹(6) motif indicates a 6-membered ring with one donor .

Mercury Software : Map interactions using geometric criteria (distance: 2.2–3.2 Å; angle: 120–180°) and generate topology diagrams .

Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to quantify lattice stability using CrystalExplorer .

Example : If N–H···O bonds dominate, prioritize analyzing their directionality and impact on crystal packing .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., NMR vs. X-ray) require:

Cross-Validation :

- Compare NMR chemical shifts with computed values (e.g., GIAO-DFT in Gaussian).

- Check for polymorphism via differential scanning calorimetry (DSC) .

Error Checking :

- Re-examine X-ray data for missed symmetry (e.g., PLATON/TWIN for twinning detection) .

- Confirm NMR sample purity via HPLC (C18 column, acetonitrile/water mobile phase).

Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility in solution .

Basic: What analytical techniques are critical for confirming purity and identity post-synthesis?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify sulfonamide NH proton (δ 8–10 ppm) and aromatic signals (δ 6.5–8.5 ppm).

- 2D NMR (HSQC, HMBC) : Confirm connectivity between sulfonyl group and propenyl chain .

Mass Spectrometry : Use ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Elemental Analysis : Validate C, H, N, S percentages (±0.3% tolerance) .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model ground-state electronic properties.

Fukui Indices : Identify nucleophilic (N-propenyl group) and electrophilic (sulfonyl oxygen) sites for reaction prediction .

Molecular Docking : Screen against protein targets (e.g., carbonic anhydrase) to hypothesize biological activity based on sulfonamide affinity .

Q. Table 3: Computational Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Basis Set | 6-311+G(d,p) | Electron correlation |

| Solvent Model | PCM (water) | Simulate aqueous reactivity |

| Software | Gaussian 16 | DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.